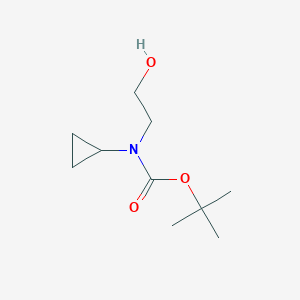

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWWFYYRBILKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of N-Boc-N-cyclopropyl-2-aminoethanol

This guide details the chemical structure, synthesis, and reactivity of N-Boc-N-cyclopropyl-2-aminoethanol (CAS: 1153134-59-8), a critical building block in medicinal chemistry.

Structural Architecture & Synthetic Methodology

Chemical Identity & Significance

N-Boc-N-cyclopropyl-2-aminoethanol is a bifunctional intermediate used primarily to introduce the N-cyclopropyl pharmacophore into drug candidates. The cyclopropyl group is a "privileged structure" in medicinal chemistry, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by restricting conformational freedom.

| Property | Data |

| CAS Number | 1153134-59-8 |

| IUPAC Name | tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N(CCO)C1CC1 |

| Key Functionality | Protected Secondary Amine, Primary Alcohol, Strained Ring |

Structural Analysis: Sterics & Electronics

The molecule features three distinct structural domains that dictate its reactivity and spectroscopic signature:

-

The N-Cyclopropyl Motif:

-

Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of strain energy. The C-C bonds have high

-character (banana bonds), while the C-H bonds have high -

Nitrogen Hybridization: The nitrogen atom, constrained by the Boc group and the cyclopropyl ring, adopts a planar

geometry. The cyclopropyl group provides significant steric bulk, often forcing the N-substituents out of plane.

-

-

The Boc Protecting Group:

-

Rotamerism: The

bond exhibits restricted rotation due to resonance (partial double bond character). In NMR spectroscopy (

-

-

The 2-Hydroxyethyl Tail:

-

Reactivity Handle: The primary alcohol is the active site for further functionalization (e.g., Appel reaction, Mitsunobu coupling, or oxidation to an aldehyde) without disturbing the protected amine.

-

Synthesis Strategy

While direct alkylation of cyclopropylamine with ethylene oxide is industrially possible, it often leads to over-alkylation (formation of the tertiary amine). For high-purity research applications, a Reductive Amination or Stepwise Alkylation approach is preferred to ensure mono-substitution before Boc protection.

Representative Experimental Protocol

Note: This protocol is a standardized methodology for N-cyclopropyl-aminoethanol derivatives.

Step 1: Mono-alkylation of Cyclopropylamine

-

Reagents: Cyclopropylamine (3.0 eq), 2-Bromoethanol (1.0 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Dissolve cyclopropylamine and

in MeCN. -

Add 2-Bromoethanol dropwise at 0°C to suppress dialkylation.

-

Heat to reflux (60°C) for 12 hours.

-

Workup: Filter salts, concentrate in vacuo. The excess cyclopropylamine (b.p. 50°C) is removed during concentration, leaving the crude secondary amine 2-(cyclopropylamino)ethanol.

-

Step 2: Boc Protection

-

Reagents: Crude Amine (from Step 1), Di-tert-butyl dicarbonate (

, 1.1 eq), Triethylamine ( -

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude amine in DCM at 0°C.

-

Add

, followed by slow addition of -

Stir at room temperature for 4 hours.

-

Purification: Wash with 1M citric acid (to remove unreacted amine), saturated

, and brine. Dry over -

Isolation: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure N-Boc-N-cyclopropyl-2-aminoethanol as a colorless oil.

-

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis pathway favoring mono-alkylation followed by protection.

Reactivity Profile & Applications

Once synthesized, the molecule serves as a versatile divergent intermediate.[1]

A. Deprotection (N-Terminus)

The Boc group is acid-labile. Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the secondary amine salt. This is typically the final step in a synthesis sequence after the alcohol handle has been reacted.

B. Alcohol Activation (O-Terminus)

The primary alcohol is the nucleophilic handle.

-

Mesylation/Tosylation: Reaction with MsCl or TsCl generates a leaving group, allowing for displacement by nucleophiles (e.g., azides, thiols) or intramolecular cyclization.

-

Oxidation: Swern or Dess-Martin periodinane oxidation yields the N-Boc-N-cyclopropyl-glycinal , a highly reactive aldehyde used for reductive aminations or Wittig reactions.

C. Cyclopropyl Stability

The cyclopropyl ring is generally stable to basic hydrolysis, reduction (

Reactivity Map

Figure 2: Divergent reactivity profile of the scaffold.

References

-

Preparation of Cyclopropylamine Derivatives: Wurtz, A. "Sur l'oxyde d'éthylène."[2][3] Compt. Rend.1859 , 48, 101. (Foundational chemistry for aminoethanol synthesis).

-

Boc-Protection Methodologies: Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006 .

-

Cyclopropylamine in Medicinal Chemistry: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016 , 59, 8712–8756.

-

Commercial Availability & CAS Data: Sigma-Aldrich / Merck KGaA. "N-Boc-ethanolamine derivatives." Accessed 2025.[4][5]

Sources

Strategic Sourcing & Technical Profile: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

Executive Summary

Compound: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate CAS: 1153134-59-8 Molecular Formula: C₁₀H₁₉NO₃ Role: Advanced Medicinal Chemistry Building Block

This guide serves as a technical dossier and sourcing manual for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate, a specialized bifunctional building block. Its structural core—a cyclopropyl amine protected by a Boc group and functionalized with a primary alcohol—offers a critical scaffold for drug discovery. The cyclopropyl moiety is increasingly favored in modern medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability compared to acyclic alkyl chains.

Part 1: Technical Profile & Strategic Importance

Chemical Identity

The compound functions as a "masked" secondary amine with a reactive alcohol handle. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the nitrogen, allowing selective functionalization of the hydroxyl group (e.g., mesylation, oxidation, or Appel reaction) before amine deprotection.

| Property | Specification |

| IUPAC Name | tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |

| CAS Number | 1153134-59-8 |

| Molecular Weight | 201.26 g/mol |

| LogP (Predicted) | ~1.5 (Moderate Lipophilicity) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Structural Utility in Drug Design

The inclusion of the cyclopropyl group is non-trivial. In medicinal chemistry, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in:

-

Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to Cytochrome P450 oxidation than standard alkyl chains.

-

Conformational Restriction: The rigid geometry of the cyclopropyl group can lock the nitrogen lone pair orientation, potentially enhancing binding affinity to target proteins.

-

Reduced Lipophilicity: Relative to larger alkyl groups, cyclopropyl can lower logD, improving oral bioavailability.

Part 2: Commercial Sourcing Landscape (USA/Europe)

Sourcing this specific CAS (1153134-59-8) requires navigating between "In-Stock" catalogue vendors and "Make-on-Demand" synthesis partners.

Primary Commercial Suppliers

The following vendors maintain operations or logistics hubs in the USA and Europe, ensuring compliance with local import/export regulations.

| Supplier | Region | Status | Strategic Role |

| BLD Pharm | USA (CA) / Germany | Verified Catalogue | Primary source. Likely holds stock or rapid-synthesis capability.[1][2] |

| Enamine | USA (NJ) / Europe (Latvia) | Make-on-Demand | Best for scale-up. Access to "REAL" database for analogs. |

| Combi-Blocks | USA (San Diego) | Potential Stock | Excellent for rapid US delivery. Often stocks niche Boc-amines. |

| WuXi AppTec | USA / Europe / China | Custom Synthesis | Ideal for kg-scale GMP procurement if catalogue stock is insufficient. |

Sourcing Strategy

-

Tier 1 (Immediate Needs <10g): Check BLD Pharm and Combi-Blocks . These vendors specialize in heterocyclic and protected amine building blocks.

-

Tier 2 (Scale-up >100g): Contact Enamine or WuXi . While lead times may be 2-4 weeks, batch consistency and purity profiles are superior for GLP-tox studies.

-

Tier 3 (Shortage Protocol): If commercial stock is depleted, the compound can be synthesized in-house (see Part 3).

Part 3: Synthesis & Quality Assurance

If commercial supply is unavailable, the following synthetic route is the industry standard for generating this scaffold. It relies on the nucleophilic opening of ethylene oxide or alkylation with 2-bromoethanol.

Validated Synthetic Workflow

Step-by-Step Protocol (Self-Validating)

Step 1: Mono-alkylation

-

Reactants: Cyclopropylamine (1.0 equiv), 2-Bromoethanol (0.9 equiv). Note: Use excess amine to prevent over-alkylation.

-

Conditions: Acetonitrile,

, catalytic KI, reflux for 12h. -

Checkpoint: Monitor disappearance of bromide by TLC. Mass spec should show [M+H]+ = 102.1.

Step 2: Boc-Protection

-

Reactants: Crude amino-alcohol from Step 1, Di-tert-butyl dicarbonate (

, 1.1 equiv). -

Conditions: DCM,

, -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The Boc group significantly lowers polarity, facilitating separation from any unreacted polar amine.

Quality Control (QC) Parameters

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified:

| Method | Diagnostic Signal | Causality / Verification |

| 1H NMR (CDCl3) | Characteristic cyclopropyl ring protons (high field). | |

| 1H NMR (CDCl3) | Confirms presence of intact Boc group. | |

| LC-MS | m/z = 224.1 [M+Na]+ | ESI positive mode often shows sodium adduct for Boc compounds. |

| TLC | Single spot, | (30% EtOAc in Hexanes). Stains with Ninhydrin (faint) or PMA. |

Part 4: Handling & Stability

Storage Protocols

-

Temperature: 2-8°C (Refrigerator).

-

Atmosphere: Store under Nitrogen or Argon. The Boc group is generally stable, but the primary alcohol can be susceptible to slow oxidation if exposed to air/light over months.

-

Hygroscopicity: Potential to absorb moisture due to the hydroxyl group; keep desiccated.

Reactivity Profile

-

Acid Sensitivity: High. Exposure to TFA or HCl (dioxane) will remove the Boc group, yielding the secondary amine salt.

-

Base Stability: High. Stable to standard basic workups (

, -

Cyclopropyl Ring: Stable under standard medicinal chemistry conditions (Suzuki, amide coupling, hydrogenation). Avoid strong Lewis acids which might trigger ring opening.

References

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding for cyclopropyl utility).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol for Boc stability).

Sources

Methodological & Application

Reaction conditions for Boc protection of N-(2-hydroxyethyl)cyclopropylamine

Application Note & Protocol

Chemoselective N-Boc Protection of (2-Hydroxyethyl)cyclopropylamine: A Detailed Guide to Reaction Conditions and Synthesis

Abstract

This application note provides a comprehensive technical guide for the chemoselective tert-butoxycarbonyl (Boc) protection of the primary amine in N-(2-hydroxyethyl)cyclopropylamine. The Boc protecting group is fundamental in modern organic synthesis, valued for its stability across a range of conditions and its facile removal under mild acidic protocols.[1][2] This document details the underlying mechanistic principles, optimized reaction conditions, a step-by-step experimental protocol, and methods for reaction monitoring and product characterization. The inherent higher nucleophilicity of the primary amine compared to the primary alcohol allows for a highly selective transformation, a critical step in the synthesis of more complex molecules for pharmaceutical and materials science research.[3] This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this specific transformation.

Introduction and Scientific Principles

The protection of amines is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions during transformations elsewhere in a molecule.[4] The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in non-peptide chemistry due to the ease of its introduction and its orthogonality with many other protecting groups, such as the base-labile Fmoc and hydrogenation-labile Cbz groups.[1][5]

The substrate, N-(2-hydroxyethyl)cyclopropylamine, possesses two nucleophilic sites: a primary amine and a primary alcohol. The successful synthesis of the desired N-protected product hinges on the selective acylation of the amine. This selectivity is governed by the intrinsic difference in nucleophilicity; primary amines are significantly more nucleophilic than primary alcohols, allowing the reaction to proceed with high chemoselectivity under carefully controlled conditions.[3]

Reaction Scheme

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) reagent.[2][6] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4][7]

A base, such as triethylamine (TEA), is often included to accelerate the reaction by neutralizing the protonated amine intermediate that forms, thereby regenerating the neutral, nucleophilic amine.[1][8]

Critical Reaction Parameters and Optimization

The success of the Boc protection relies on the careful selection of reagents and conditions to maximize yield and selectivity while minimizing side products.

-

Reagent and Stoichiometry : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice.[9] A slight excess (1.1–1.3 equivalents) is recommended to ensure complete consumption of the starting amine.[10]

-

Base Selection : A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[8] Alternatively, a mild inorganic base such as sodium bicarbonate (NaHCO₃) can be used, particularly in biphasic systems.[5] The base neutralizes the acidic byproduct, driving the reaction to completion.

-

Solvent Choice : The reaction conditions are flexible, and various solvents are suitable, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and aqueous mixtures.[5] DCM is an excellent choice due to its inertness and ease of removal. A THF/water mixture can also be effective, particularly if starting with an amine salt.[1]

-

Temperature and Reaction Time : The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm upon addition of Boc₂O. It is then allowed to warm to room temperature and stirred until completion.[1] Reaction times generally range from 2 to 12 hours.[11] Progress should be monitored by Thin-Layer Chromatography (TLC).

Detailed Experimental Protocol

This protocol describes the N-Boc protection of N-(2-hydroxyethyl)cyclopropylamine on a 5 mmol scale.

Materials and Equipment

-

N-(2-hydroxyethyl)cyclopropylamine (5 mmol, 1.0 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol, 1.1 equiv.)

-

Triethylamine (TEA) (7.5 mmol, 1.5 equiv.)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask charged with a magnetic stir bar, add N-(2-hydroxyethyl)cyclopropylamine (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (40 mL).

-

Base Addition : Add triethylamine (1.5 equiv.) to the solution. Cool the flask to 0 °C in an ice bath and stir for 5 minutes.

-

Reagent Addition : Add di-tert-butyl dicarbonate (1.1 equiv.) to the cooled, stirring solution in one portion.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring : Monitor the reaction's progress using TLC (see Section 4). The reaction is complete when the starting amine spot is no longer visible.

-

Work-up : Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : If necessary, purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Summary Table

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume Used |

| N-(2-hydroxyethyl)cyclopropylamine | 101.15 | 5.0 | 1.0 | 506 mg |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.5 | 1.1 | 1.20 g |

| Triethylamine (TEA) | 101.19 | 7.5 | 1.5 | 1.04 mL |

| Dichloromethane (DCM) | 84.93 | - | - | ~50 mL |

| Product (Expected) | 201.27 | ~4.5 (90%) | - | ~906 mg |

In-Process Control: Reaction Monitoring by TLC

A self-validating protocol requires diligent monitoring to ensure the reaction proceeds as intended.[1]

-

Solvent System : A mobile phase of 50% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the starting material.

-

Plate Preparation : On a TLC plate, spot three lanes: the starting amine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[12]

-

Visualization :

-

First, visualize the developed plate under a UV lamp (254 nm) to see any UV-active components.

-

Next, stain the plate with a ninhydrin solution and gently heat. The primary amine starting material will appear as a distinct colored spot (typically purple or yellow), while the N-protected product will not react with ninhydrin.[10]

-

Alternatively, a potassium permanganate (KMnO₄) stain can be used, which visualizes most organic compounds.

-

-

Analysis : The reaction is complete when the starting material spot in the 'RM' lane has completely disappeared. The product, being less polar than the starting amino alcohol, will have a higher Rf value.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Caption: Experimental workflow for Boc protection.

Characterization of Final Product

The identity and purity of the resulting tert-butyl (2-hydroxyethyl)(cyclopropyl)carbamate should be confirmed using standard analytical techniques.

-

¹H NMR : The spectrum should show a large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[13] Other key signals include multiplets for the cyclopropyl and ethyl protons.

-

¹³C NMR : Characteristic signals include the carbamate carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).[14]

-

Mass Spectrometry (MS) : ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reagent; short reaction time; inactive Boc₂O. | Add another 0.1 equiv. of Boc₂O. Allow the reaction to stir longer. Ensure Boc₂O is fresh. |

| Low Yield | Product loss during workup; inefficient extraction. | Ensure pH of aqueous layers is appropriate. Perform back-extraction of all aqueous layers. |

| Presence of Side Products | Reaction temperature too high; wrong base used. | Maintain temperature control, especially during addition. Use a non-nucleophilic base like TEA or NaHCO₃. |

| Difficulty in Purification | Product and starting material have similar Rf values. | Adjust the polarity of the chromatography eluent system. Try a different solvent system (e.g., DCM/Methanol). |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

-

Triethylamine has a strong, unpleasant odor and is corrosive.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

-

Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. (2014). ResearchGate. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). PMC. [Link]

-

Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

-

Di-tert-butyl dicarbonate. (n.d.). Wikipedia. [Link]

-

How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate. [Link]

-

Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

-

How To: Monitor by TLC. (n.d.). University of Rochester. [Link]

-

¹H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How To [chem.rochester.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Strategic Utilization of tert-Butyl Cyclopropyl(2-hydroxyethyl)carbamate in Medicinal Chemistry

Abstract

This application note details the physicochemical properties, synthetic utility, and experimental protocols for tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (CAS: 1354016-95-5). As a bifunctional building block, this molecule allows for the introduction of the pharmacologically privileged N-cyclopropyl moiety —known for enhancing metabolic stability and potency—while providing a primary hydroxyl handle for versatile downstream coupling. This guide targets medicinal chemists requiring robust protocols for Mitsunobu couplings, mesylations, and oxidations to integrate this motif into drug scaffolds.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The N-cyclopropyl group acts as a bioisostere for N-ethyl or N-isopropyl groups but offers superior metabolic stability by blocking cytochrome P450-mediated dealkylation (specifically at the

Table 1: Technical Specifications

| Property | Data |

| IUPAC Name | tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |

| CAS Number | 1354016-95-5 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | Colorless to pale yellow viscous oil (or low-melting solid) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Primary Alcohol (Nucleophile/Electrophile precursor), Carbamate (Protecting Group), Cyclopropyl (Pharmacophore) |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |

Strategic Rationale: The Cyclopropyl Advantage[3][10]

The incorporation of the cyclopropyl group via this intermediate is not merely structural but functional.

-

Metabolic Blocking: Unlike an N-ethyl group, which is prone to oxidative dealkylation via CYP450 enzymes (generating acetaldehyde), the cyclopropyl ring resists hydrogen abstraction due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls).

-

Conformational Restriction: The cyclopropyl ring restricts the rotation around the N-C bond, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.[1]

- -Aromaticity: The unique electronic properties of the cyclopropyl group can modulate the pKa of the adjacent amine (upon deprotection), often lowering basicity and improving membrane permeability.

Diagram 1: Metabolic Stability & Synthetic Logic

Caption: Comparison of metabolic fate between N-ethyl analogs and the N-cyclopropyl motif provided by the title intermediate.

Application Protocols

Protocol A: Mitsunobu Coupling (Etherification)

Objective: Direct coupling of the intermediate to a phenol or acidic heterocycle to generate an ether linkage with inversion of configuration (irrelevant here due to achiral primary alcohol) but high chemoselectivity.

Mechanism: The reaction utilizes Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD/DEAD) to activate the alcohol as a phosphonium intermediate, which is then displaced by the nucleophile.[2]

Reagents:

-

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 equiv)[3]

-

Phenol/Nucleophile (Ar-OH) (1.0 – 1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the intermediate (1.0 equiv), Ar-OH (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration relative to limiting reagent).

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Inert atmosphere (N₂ or Ar) is mandatory.

-

Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.

-

Workup: Dilute with Et₂O or EtOAc. Wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography (typically Hexanes/EtOAc). Tip: If TPPO removal is difficult, triturating the crude residue with cold hexanes/ether often precipitates the bulk of TPPO.

Protocol B: Activation via Mesylation (Sulfonylation)

Objective: Convert the hydroxyl group into a mesylate (methanesulfonate), a potent leaving group suitable for Sɴ2 displacement by amines, thiols, or carbon nucleophiles.

Reagents:

-

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 equiv)[3]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous DCM[4]

Step-by-Step Procedure:

-

Dissolution: Dissolve the intermediate (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M) under N₂.

-

Cooling: Cool to 0°C.

-

Activation: Add MsCl (1.2 equiv) dropwise via syringe.

-

Completion: Stir at 0°C for 30–60 minutes. This reaction is typically fast. Monitor by TLC (the mesylate is usually less polar than the alcohol).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Usage: The resulting mesylate is generally stable enough for immediate use in the next step without chromatographic purification. Warning: Mesylates are thermally sensitive; do not heat above 40°C during concentration.

Protocol C: Swern Oxidation (Aldehyde Synthesis)

Objective: Generate the corresponding aldehyde (tert-butyl cyclopropyl(2-oxoethyl)carbamate) for use in reductive aminations or Wittig olefinations.

Step-by-Step Procedure:

-

Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add a solution of the intermediate (1.0 equiv) in DCM dropwise to the cold mixture. Stir for 30–45 min at -78°C.

-

Base Addition: Add TEA (5.0 equiv) and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with water, extract with DCM, and purify rapidly. Note: The resulting aldehyde can be unstable; use immediately.

Synthetic Workflow Visualization

The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.

Diagram 2: Reactivity Hub

Caption: Divergent synthetic pathways accessible from the primary alcohol intermediate.

Safety & Handling Guidelines

-

Reagent Hazards: DIAD and DEAD (used in Mitsunobu) are shock-sensitive and toxic. Store in a fridge and handle in a fume hood. Triphenylphosphine is a sensitizer.

-

Intermediate Handling: While the Boc-protected alcohol is relatively stable, carbamates can decompose under strongly acidic conditions or high temperatures. Store the pure compound at 4°C.

-

Waste Disposal: Phosphine oxides and hydrazine byproducts from Mitsunobu reactions are persistent organic pollutants; dispose of in dedicated organic waste streams.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on strained rings and physicochemical properties). Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link

-

PubChem. (n.d.). tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate Compound Summary. National Library of Medicine. Link

- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry, 12(12). (General reference for cyclopropyl utility).

Sources

Application Note & Protocols: Strategic Incorporation of a Cyclopropyl Moiety in Kinase Inhibitor Scaffolds Using a Versatile N-Boc-Protected Building Block

Abstract

The cyclopropyl group has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors.[1][2] Its unique conformational and electronic properties can significantly enhance binding affinity, metabolic stability, and overall pharmacological profiles.[3][4] This document provides a comprehensive guide for the strategic incorporation of a cyclopropylethylamino side chain into a kinase inhibitor scaffold, utilizing the versatile building block, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate . We present a detailed, field-proven protocol for the synthesis of a representative N-cyclopropylethyl-substituted quinoline, a common core structure in many kinase inhibitors targeting pathways such as MET and VEGFR.[5][6] The protocols herein detail the activation of the primary alcohol, subsequent nucleophilic substitution, and final deprotection, offering a robust and adaptable methodology for researchers in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Moiety

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy.[8][9] In the quest for inhibitors with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists have increasingly turned to the incorporation of small, strained ring systems.

The cyclopropyl ring, in particular, offers a unique combination of properties that make it highly advantageous in drug design:[1][2][3]

-

Conformational Rigidity : The rigid nature of the cyclopropyl group reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[1][3]

-

Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can improve the half-life and overall exposure of a drug candidate.

-

Improved Potency : The unique sp2-like character of the C-C bonds can lead to favorable interactions within the kinase active site. The cyclopropyl group can occupy small hydrophobic pockets, displacing water molecules and contributing to binding energy.[10]

-

Vectorial Exit : The defined geometry of the cyclopropyl group can help orient the rest of the molecule and provide a vector out of the binding pocket towards solvent-exposed regions, allowing for the introduction of solubilizing groups without compromising core binding interactions.

The building block at the center of this guide, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate , provides an efficient and flexible entry point for introducing the valuable cyclopropylethylamino moiety into a target scaffold. The Boc-protecting group ensures orthogonality with many common synthetic transformations, while the primary alcohol serves as a versatile handle for covalent attachment.

Synthetic Strategy: A Modular Approach

Our strategy involves a modular, three-step synthesis of a representative kinase inhibitor scaffold, 4-((2-(cyclopropylamino)ethyl)oxy)-6,7-dimethoxyquinoline . This target incorporates the 6,7-dimethoxyquinoline core, found in inhibitors like Cabozantinib, and the desired cyclopropylethylamino side chain.[5]

The synthetic workflow is as follows:

-

Activation of the Building Block : The primary alcohol of tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (1) is converted into a better leaving group via mesylation to yield the key intermediate 2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2).

-

Coupling to the Kinase Core : The mesylated intermediate (2) is coupled with the quinoline core, 6,7-dimethoxyquinolin-4-ol (3), via a Williamson ether synthesis.

-

Deprotection : The final step involves the acidic removal of the Boc protecting group to yield the target primary amine (5), which is crucial for forming key interactions in many kinase active sites.

This sequence is illustrated in the workflow diagram below.

Caption: Synthetic workflow for the target kinase inhibitor scaffold.

Detailed Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Solvents should be anhydrous unless otherwise specified.

Protocol 1: Synthesis of 2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2)

This protocol describes the activation of the primary alcohol on the building block by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base and Reagent Addition: Add triethylamine (1.5 eq.) to the stirred solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate (2) as an oil. This intermediate is often used in the next step without further purification.

| Parameter | Recommended Conditions | Notes |

| Substrate | tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate | 1.0 equivalent |

| Reagent | Methanesulfonyl chloride (MsCl) | 1.2 equivalents |

| Base | Triethylamine (TEA) | 1.5 equivalents |

| Solvent | Dichloromethane (DCM), anhydrous | ~0.2 M concentration |

| Temperature | 0 °C to Room Temperature | Controlled addition at 0°C is critical |

| Reaction Time | 2 - 4 hours | Monitor by TLC |

| Typical Yield | >95% (crude) | Product can be unstable; use promptly |

Protocol 2: Synthesis of tert-Butyl (2-((6,7-dimethoxyquinolin-4-yl)oxy)ethyl)(cyclopropyl)carbamate (4)

This protocol details the coupling of the activated building block with the quinoline core via a Williamson ether synthesis.

Materials:

-

2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2)

-

6,7-dimethoxyquinolin-4-ol (3)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6,7-dimethoxyquinolin-4-ol (3) (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

-

Addition of Mesylate: Add a solution of the crude mesylate (2) (1.1 eq.) in a small amount of anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure, Boc-protected product (4).

| Parameter | Recommended Conditions | Notes |

| Substrates | Mesylate (2), Quinolinol (3) | 1.1 : 1.0 equivalents |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Solvent | N,N-Dimethylformamide (DMF), anhydrous | ~0.1 M concentration |

| Temperature | 80 °C | Ensure adequate stirring |

| Reaction Time | 12 - 18 hours | Monitor by TLC/LC-MS |

| Typical Yield | 60 - 80% | Dependent on purity of mesylate |

Protocol 3: Synthesis of 1-(cyclopropyl)-N1-((6,7-dimethoxyquinolin-4-yl)oxy)ethane-1,2-diamine (5)

This final step involves the removal of the acid-labile Boc protecting group to furnish the primary amine of the target compound.

Materials:

-

tert-Butyl (2-((6,7-dimethoxyquinolin-4-yl)oxy)ethyl)(cyclopropyl)carbamate (4)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

DCM for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound (4) (1.0 eq.) in DCM in a round-bottom flask.

-

Acid Addition: Slowly add trifluoroacetic acid (10-20 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The reaction is typically accompanied by gas (CO₂) evolution.[11][12]

-

Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product (5). Further purification can be achieved by chromatography or crystallization if necessary.

| Parameter | Recommended Conditions | Notes |

| Substrate | Boc-Protected Product (4) | 1.0 equivalent |

| Reagent | Trifluoroacetic Acid (TFA) | 10 - 20 equivalents |

| Solvent | Dichloromethane (DCM) | ~0.1 M concentration |

| Temperature | Room Temperature | |

| Reaction Time | 1 - 3 hours | Monitor by TLC/LC-MS |

| Typical Yield | >90% |

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Analytical Data for Final Product (5):

-

¹H NMR: Expect characteristic signals for the quinoline core protons, the methoxy groups (~4.0 ppm), the cyclopropyl protons (a complex multiplet in the upfield region, ~0.4-0.8 ppm), and the ethyl linker protons.

-

¹³C NMR: Signals corresponding to all unique carbons in the quinoline core and the cyclopropylethylamino side chain should be observable.

-

Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ should be confirmed. For C₁₆H₂₁N₃O₃, the expected m/z would be approximately 304.16.

Biological Context: Targeting Kinase Signaling Pathways

The quinoline scaffold coupled with various side chains is a common feature in inhibitors of receptor tyrosine kinases (RTKs) such as MET, VEGFR, and EGFR.[5][6][13] These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and angiogenesis. In many cancers, these pathways are aberrantly activated.

Caption: Generalized RTK signaling pathway targeted by quinoline-based inhibitors.

Our synthesized scaffold (5) is designed to act as an ATP-competitive inhibitor. The quinoline core occupies the adenine-binding region of the kinase active site, while the cyclopropylethylamino side chain can extend into adjacent pockets, where the cyclopropyl group can form advantageous hydrophobic interactions and the terminal amine can form key hydrogen bonds.

Conclusion

The strategic use of the tert-butyl cyclopropyl(2-hydroxyethyl)carbamate building block provides a reliable and efficient method for incorporating the pharmacologically significant cyclopropylethylamino moiety into kinase inhibitor scaffolds. The protocols detailed in this guide offer a robust, step-by-step approach for synthesis, purification, and characterization, enabling researchers to generate novel compounds for screening and lead optimization. This modular strategy, combining a privileged core with a performance-enhancing side chain, represents a powerful tool in the rational design of next-generation kinase inhibitors.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Taylor & Francis. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

-

Larson, C. G., et al. (2020). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Pharmaceuticals, 13(9), 247. [Link]

-

Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

-

Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(5), 893–901. [Link]

-

Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921–23927. [Link]

-

PubMed. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]

-

Scilit. (n.d.). Synthesis and structure–activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Scilit. [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

RSC Publishing. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7851-7864. [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Ferguson, F. M., & Gray, N. S. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Cell Chemical Biology, 29(6), 963-966. [Link]

-

MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(18), 6592. [Link]

-

Cohen, P. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14136-14183. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Improved Synthesis of Cabozantinib (S)-Malate [cjph.com.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this crucial synthetic intermediate. Our focus is on providing not just methods, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate?

A1: The impurity profile of your crude product is directly linked to the reaction conditions used for the N-Boc protection of 2-amino-1-cyclopropylethanol. Understanding these potential impurities is the first step in designing an effective purification strategy.

Common Impurities:

-

Unreacted Starting Materials: Primarily the starting amine, 2-amino-1-cyclopropylethanol.

-

Reagent-Derived Impurities:

-

Excess Di-tert-butyl dicarbonate (Boc₂O).

-

Byproducts from Boc₂O, such as tert-butanol and isobutylene.

-

-

Over-reaction Products: Di-Boc species where the hydroxyl group has also reacted to form a tert-butyl carbonate. This is less common but possible under certain conditions.

-

Base-Related Impurities: If a base like triethylamine (TEA) was used, residual TEA or its corresponding salts (e.g., triethylammonium bicarbonate) may be present.[1]

-

Solvent Residue: Residual reaction or extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate).

The presence of these impurities can interfere with subsequent synthetic steps, making their removal critical.

Q2: How can I assess the purity of my crude material and my final product?

A2: A multi-faceted approach to purity analysis is always recommended.

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. It allows you to visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography. A single spot on a TLC plate (ideally run in a few different solvent systems) is a good indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. It can separate and quantify impurities with high resolution, providing a precise purity value (e.g., 98.96% purity).[2] Various detection methods can be used, with UV detection being common for carbamates.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying impurities. The presence of unexpected peaks can indicate residual solvents, starting materials, or byproducts.

-

Mass Spectrometry (MS): Confirms the molecular weight of your product (201.26 g/mol ) and can help identify the mass of unknown impurities.[4]

Q3: Which purification method should I choose: Column Chromatography or Recrystallization?

A3: The optimal method depends on the physical state of your crude product and its impurity profile. The following decision tree can guide your choice.

Diagram 1: Purification Method Decision Tree

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Problem 1: My crude product is an intractable oil or gum and won't solidify. How do I purify it?

Cause & Solution: This is a very common scenario, often caused by the presence of residual solvents or liquid impurities (like tert-butanol) that prevent the product from crystallizing. The most robust and reliable method for purifying oily or semi-solid compounds is flash column chromatography .[5] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis & Solvent System Selection:

-

Objective: Find a solvent system that provides a good separation between your product and impurities. The target Rf (retention factor) for your product should be between 0.25 and 0.40 for optimal separation.

-

Procedure:

-

Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).

-

Spot the solution on a TLC plate.

-

Develop the plate in various solvent systems. A good starting point for carbamates is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[6]

-

Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., 20%, 30%) until the desired Rf is achieved.

-

-

| Solvent System Trial (Ethyl Acetate in Hexane) | Observed Rf of Product | Recommendation |

| 10% EtOAc | 0.10 | Too low. Increase polarity. |

| 20% EtOAc | 0.28 | Good. Use this for the column. |

| 40% EtOAc | 0.65 | Too high. Decrease polarity. |

-

Column Packing:

-

Slurry Method (Recommended): In a beaker, create a slurry of silica gel (40-60g of silica per 1g of crude product) in the chosen mobile phase.[5] Pour this slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed.

-

-

Sample Loading:

-

Dry Loading (for oils): Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column without disturbing the top layer.

-

Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.

-

Collect fractions in test tubes. Monitor the progress by TLC, spotting every few fractions to see which ones contain your pure product.

-

-

Isolation:

-

Combine the fractions that contain only the pure product.

-

Remove the solvent using a rotary evaporator.

-

Place the resulting product under high vacuum to remove any final traces of solvent.

-

Diagram 2: Column Chromatography Workflow

Caption: Step-by-step workflow for flash column chromatography.

Problem 2: My column isn't separating the impurities effectively.

Cause & Solution: Poor separation can result from several factors. Here is a troubleshooting table to guide you.

| Symptom | Possible Cause | Solution |

| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., move from 30% to 20% Ethyl Acetate in Hexane). |

| Product won't elute from the column (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. You can also consider switching to a more polar solvent like Methanol in Dichloromethane for very polar compounds.[7] |

| Bands are broad and streaky | 1. Sample was overloaded. 2. Column was packed unevenly. 3. Compound is degrading on silica. | 1. Use less crude material relative to the amount of silica gel. 2. Repack the column carefully using the slurry method. 3. Silica gel is slightly acidic, which can degrade acid-labile groups like Boc.[8][9] Add a small amount of a neutralising base like triethylamine (~0.5%) to your mobile phase. |

| Impurities are co-eluting with the product | The chosen solvent system does not have enough selectivity. | Try a different solvent system. For example, substitute Ethyl Acetate with Diethyl Ether or a mix of Dichloromethane/Methanol. |

Problem 3: Can I use recrystallization for this compound? If so, how?

A3: Yes, if your crude product is a solid or semi-solid, recrystallization can be a highly effective and scalable purification technique.[5] The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening:

-

Place a small amount of your crude solid in several test tubes.

-

Add a few drops of different solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, Acetonitrile/Water mixtures) to each tube.

-

A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

-

Once dissolved at high temperature, cool the solution to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

-

-

Recrystallization Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

-

This guide is intended to provide a strong foundation for troubleshooting the purification of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate. Always perform experiments with appropriate personal protective equipment in a well-ventilated fume hood.

References

-

SciELO. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Available at: [Link]

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. This source is noted as having an invalid link but was used for general chemical principles.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. PubChem Compound Summary for CID 14852099. Available at: [Link]

-

PubMed. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Available at: [Link]

-

SciELO. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). BOC Deprotection. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | C10H19NO3 | CID 14852099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Optimization of Ethylene Oxide Ring Opening with Cyclopropylamine for Boc Protection

Welcome to the technical support center for the synthesis and protection of 2-(cyclopropylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the ethylene oxide ring-opening reaction with cyclopropylamine and the subsequent Boc protection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that often arise during the planning and execution of this two-step synthesis.

Q1: I am seeing significant amounts of a higher molecular weight byproduct in my ethylene oxide ring-opening reaction. What is it and how can I prevent it?

A1: The most common byproduct is the result of the product, 2-(cyclopropylamino)ethanol, reacting with another molecule of ethylene oxide. The hydroxyl group of your product is nucleophilic and can compete with cyclopropylamine to open another epoxide ring, leading to the formation of a diether amine or even short polyethylene glycol (PEG)-like oligomers.

-

Root Cause: The reaction of the product alcohol with ethylene oxide is often faster than the initial reaction of the amine, especially as the concentration of the starting amine decreases.

-

Preventative Measures:

-

Stoichiometry Control: Use a significant excess of cyclopropylamine relative to ethylene oxide. This ensures that an ethylene oxide molecule is statistically more likely to encounter a molecule of the starting amine rather than the product. A 2 to 5-fold excess of the amine is a good starting point.

-

Slow Addition: Add the ethylene oxide to the solution of cyclopropylamine slowly and at a controlled temperature. This maintains a low instantaneous concentration of ethylene oxide, further favoring the reaction with the more abundant cyclopropylamine.

-

Q2: My Boc protection of 2-(cyclopropylamino)ethanol is sluggish and gives a low yield. What are the critical parameters to consider?

A2: A sluggish or low-yielding Boc protection of 2-(cyclopropylamino)ethanol can often be attributed to several factors related to reagent choice, stoichiometry, and reaction conditions.

-

Inadequate Base: A base is crucial to deprotonate the secondary amine, increasing its nucleophilicity towards the di-tert-butyl dicarbonate ((Boc)₂O).[1] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure you are using at least one equivalent of the base.

-

Solvent Choice: The solvent must be able to dissolve both the polar amino alcohol and the nonpolar (Boc)₂O. Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water with a base like NaOH are effective.[1][2]

-

Hydrolysis of (Boc)₂O: In the presence of water, (Boc)₂O can hydrolyze. If using an aqueous biphasic system, ensure the reaction is sufficiently stirred to promote the reaction with the amine over hydrolysis.

-

Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate for less reactive amines.

Q3: Is a catalyst necessary for the ring-opening of ethylene oxide with cyclopropylamine?

A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, a catalyst can significantly improve the reaction rate and allow for milder conditions.[3]

-

Protic Solvents as Catalysts: Water or alcohols can act as a proton source to activate the epoxide ring, making it more susceptible to nucleophilic attack.[4][5] In fact, completely anhydrous conditions can sometimes lead to a very slow or no reaction.[6]

-

Lewis Acid Catalysis: Lewis acids like yttrium chloride (YCl₃) or scandium triflate (Sc(OTf)₃) can coordinate to the oxygen of the epoxide, further activating it towards nucleophilic attack.[7][8] This can be particularly useful for less nucleophilic amines or when trying to achieve high regioselectivity with substituted epoxides.[7] For the symmetrical ethylene oxide, regioselectivity is not a concern.

-

Tertiary Amine Catalysis: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) have been shown to be effective catalysts for the ring-opening of epoxides with amines in water.[4]

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide for specific issues you may encounter during your experiments.

Issue 1: Low Yield of 2-(cyclopropylamino)ethanol in the Ring-Opening Reaction

| Symptom | Potential Cause | Troubleshooting Action |

| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Poor mixing of gaseous ethylene oxide. 3. Reaction conditions are too mild (no catalyst). | 1. Increase the reaction time or temperature incrementally. A typical range is 45-60°C.[6]2. If using gaseous ethylene oxide, ensure efficient stirring and a sealed reaction vessel to maintain pressure.3. Consider adding a catalytic amount of water or a Lewis acid like YCl₃ (1 mol%).[7] |

| Multiple products observed by TLC/LC-MS | 1. Oligomerization due to reaction with the product. 2. Formation of the bis-adduct (tertiary amine). | 1. Increase the excess of cyclopropylamine to 3-5 equivalents. Add ethylene oxide slowly to the amine solution.2. This is generally less of a problem with a stoichiometric excess of the primary amine, but slow addition of ethylene oxide will also mitigate this. |

| Product loss during work-up | 1. The amino alcohol product is water-soluble. | 1. After reaction completion, remove the excess cyclopropylamine under reduced pressure. Extract the aqueous layer multiple times with a more polar organic solvent like dichloromethane or perform a continuous liquid-liquid extraction. |

Issue 2: Difficulties in the Boc Protection and Purification

| Symptom | Potential Cause | Troubleshooting Action |

| Incomplete reaction to form the Boc-protected product | 1. Insufficient (Boc)₂O or base. 2. Low reactivity of the secondary amine. | 1. Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) and base (1.2-1.5 equivalents).[1]2. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |

| Product "oils out" during crystallization | 1. The compound has a low melting point or is impure. 2. The solvent system is not optimal. | 1. Ensure the reaction has gone to completion and the crude product is reasonably pure before attempting crystallization. Oiling out is common for impure compounds.[9]2. Experiment with different solvent pairs for recrystallization, such as ethyl acetate/hexane or ether/pentane. Start with a minimal amount of the "good" solvent to dissolve the oil, then slowly add the "poor" solvent until turbidity persists.[9] |

| Difficulty removing impurities | 1. Unreacted 2-(cyclopropylamino)ethanol. 2. Byproducts from (Boc)₂O. | 1. The starting amine can be removed with a mild acid wash (e.g., dilute citric acid) during work-up, as the Boc-protected product is less basic.[10]2. Byproducts like tert-butanol are volatile and can be removed under high vacuum. Other byproducts can often be removed by column chromatography on silica gel. |

Part 3: Experimental Protocols & Methodologies

These protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-(cyclopropylamino)ethanol

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, add cyclopropylamine (3.0 equivalents) and methanol (as a solvent, to make a ~2M solution of the amine).

-

Cooling: Cool the vessel to 0 °C in an ice bath.

-

Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide (1.0 equivalent) through the solution or add liquid ethylene oxide dropwise via a syringe. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, seal the vessel and allow it to warm to room temperature, then heat to 50-60 °C.[6] Monitor the reaction by TLC or GC-MS until the ethylene oxide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully vent any excess pressure. Remove the excess cyclopropylamine and methanol under reduced pressure. The resulting crude 2-(cyclopropylamino)ethanol can often be used in the next step without further purification. If purification is required, vacuum distillation can be employed.

Protocol 2: Boc Protection of 2-(cyclopropylamino)ethanol

-

Dissolution: Dissolve the crude 2-(cyclopropylamino)ethanol (1.0 equivalent) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the stirring mixture at room temperature.[1]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (staining with ninhydrin can be helpful to visualize the disappearance of the free amine). The reaction is typically complete within 2-4 hours.

-

Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to effective troubleshooting.

Ethylene Oxide Ring-Opening Mechanism

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The lone pair of the nitrogen on cyclopropylamine attacks one of the electrophilic carbons of the ethylene oxide ring. This concerted step leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, often facilitated by a protic solvent or another molecule of the amine, yields the final 2-(cyclopropylamino)ethanol product.[11][12]

Caption: Sₙ2 mechanism of ethylene oxide ring opening.

Boc Protection Mechanism

The Boc protection of the secondary amine begins with the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate. This unstable intermediate then collapses, eliminating tert-butanol and carbon dioxide, to form the stable tert-butyl carbamate (Boc-protected amine). The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]

Caption: Mechanism of Boc protection of an amine.

Troubleshooting Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. www2.oberlin.edu [www2.oberlin.edu]

- 6. datapdf.com [datapdf.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list to explore the causal factors behind the observed chemical shifts, multiplicities, and integration values. We will dissect the molecule's unique structural features—the sterically demanding tert-butyl group, the magnetically anisotropic cyclopropane ring, and the flexible hydroxyethyl chain—to predict and interpret its spectral signature. This analysis is contextualized with comparisons to alternative analytical approaches and supported by detailed experimental protocols, offering a comprehensive resource for the structural elucidation of complex small molecules.

Molecular Structure and Proton Environments